

Allyl Methyl Ether: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Allyl methyl ether*

Cat. No.: *B1265639*

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Abstract

This technical guide provides a detailed overview of **allyl methyl ether** (CAS No. 627-40-7), an important organic compound with applications in synthesis and polymer chemistry. This document covers its chemical identity, physical and chemical properties, key reactions, and safety and handling protocols. Detailed experimental procedures and visualizations are included to support researchers in its practical application.

Chemical Identity

Allyl methyl ether is an organic compound featuring both an ether functional group and an allyl group.^[1] Its fundamental details are summarized below.

Identifier	Value
CAS Number	627-40-7[1][2][3][4][5]
Molecular Formula	C ₄ H ₈ O[1][2][3][4][5]
Synonyms	3-Methoxy-1-propene, Methyl allyl ether[1][2][6]
Molecular Weight	72.11 g/mol [2][3]
SMILES	C=COCC[1]
InChI Key	FASUFOTUSHAIHG-UHFFFAOYSA-N[1]

Physicochemical Properties

Allyl methyl ether is a colorless liquid with a characteristic sweet odor.[1] It is soluble in many organic solvents and has limited solubility in water.[1]

Property	Value
Density	0.768 g/mL at 25 °C
Boiling Point	42-43 °C at 760 mmHg
Refractive Index	n ₂₀ /D 1.3803
Flash Point	< -28.9 °C (closed cup)
Storage Temperature	2-8°C

Synthesis of Allyl Methyl Ether

A primary and well-established method for the synthesis of **allyl methyl ether** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of Allyl Methyl Ether

Objective: To synthesize **allyl methyl ether** from allyl alcohol and a methylating agent.

Materials:

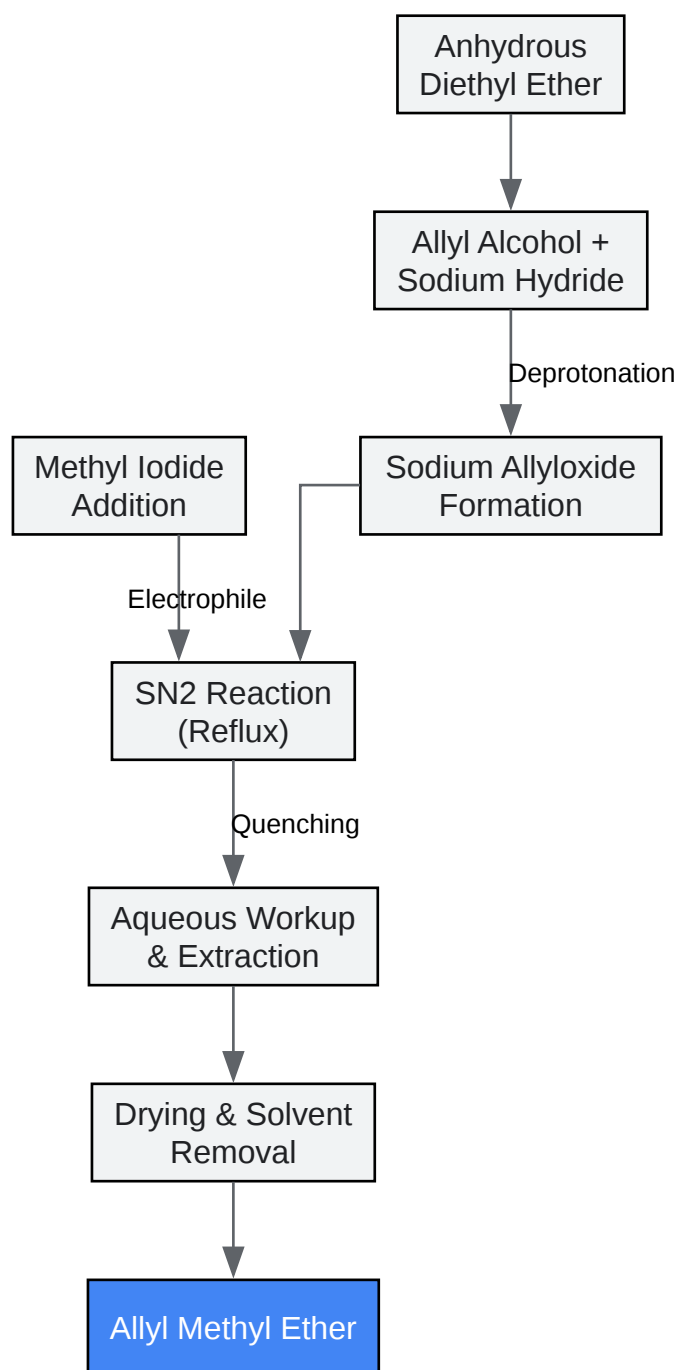
- Allyl alcohol
- Sodium hydride (NaH)
- Methyl iodide (CH₃I)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry, inert atmosphere (e.g., under nitrogen or argon), add allyl alcohol to a stirred suspension of sodium hydride in anhydrous diethyl ether at 0 °C.
- Allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
- Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation to yield pure **allyl methyl ether**.

Logical Workflow for Williamson Ether Synthesis



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Caption: Workflow for the synthesis of **allyl methyl ether** via the Williamson ether synthesis.

Chemical Reactivity and Applications

The dual functionality of the ether linkage and the terminal alkene makes **allyl methyl ether** a versatile reagent in organic synthesis. It is utilized in the production of various chemical

intermediates and as a monomer in polymerization reactions.^[1]

Key Reactions:

- **Electrophilic Addition:** The double bond can undergo addition reactions with various electrophiles.
- **Radical Reactions:** The allylic position is susceptible to radical abstraction, and the double bond can participate in radical addition reactions.
- **Claisen Rearrangement:** While less common for simple alkyl ethers, substituted allyl ethers are well-known to undergo this sigmatropic rearrangement.
- **Polymerization:** The vinyl group allows it to act as a monomer in polymerization processes.

Experimental Protocol: Radical-Initiated Thiol-Ene Reaction

Objective: To demonstrate the reactivity of the alkene in **allyl methyl ether** via a radical-initiated thiol-ene reaction.

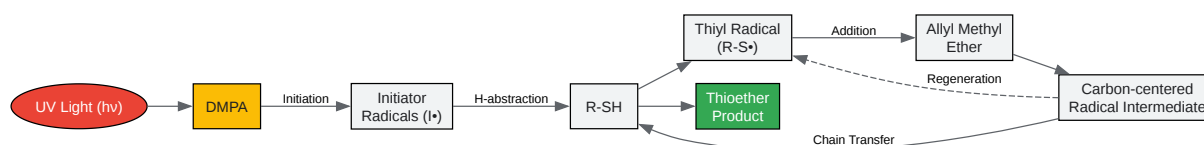
Materials:

- **Allyl methyl ether**
- 1-Dodecanethiol
- 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
- Tetrahydrofuran (THF), anhydrous
- Quartz reaction vessel
- UV lamp (e.g., 365 nm)
- Magnetic stirrer and stir bar
- Nitrogen or Argon source

Procedure:

- In a quartz reaction vessel, dissolve **allyl methyl ether** (1 equivalent) and 1-dodecanethiol (1.1 equivalents) in anhydrous THF.
- Add the radical initiator, DMPA (e.g., 1-2 mol%).
- Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.
- While stirring, irradiate the mixture with a UV lamp at room temperature.
- Monitor the reaction progress by ^1H NMR spectroscopy by observing the disappearance of the alkene and thiol protons and the appearance of new signals corresponding to the thioether product.
- Once the reaction is complete, the solvent can be removed under reduced pressure.
- The resulting thioether can be purified by column chromatography on silica gel if necessary.

Signaling Pathway for Thiol-Ene Reaction



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